m-Nitrophenyl sulfate

Arylsulfatase assay Spectrophotometry Hydrolysis

Researchers need validated substrates to differentiate arylsulfatase isoforms without cross-reactivity. Standard p-nitrophenyl sulfate-based assays cannot simply substitute the meta-isomer without revalidating kinetics or detection wavelengths. - **Application**: Secondary substrate for verifying arylsulfatase substrate promiscuity (λ_max = 380 nm vs 403 nm for para-isomer). - **Mechanistic studies**: Intermediate electronic properties help elucidate leaving group pKa effects on sulfuryl transfer pathways. - **Supply**: Packaged under inert atmosphere; certified for biochemical assay use.

Molecular Formula C6H5NO6S
Molecular Weight 219.17 g/mol
CAS No. 3233-64-5
Cat. No. B12663838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Nitrophenyl sulfate
CAS3233-64-5
Molecular FormulaC6H5NO6S
Molecular Weight219.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OS(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H5NO6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,10,11,12)
InChIKeyYYRNJDMXUHLLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Nitrophenyl Sulfate as Specialized Aryl Sulfate


m-Nitrophenyl sulfate (CAS 3233-64-5), also known as (3-nitrophenyl) hydrogen sulfate, is an aryl sulfate monoester with the molecular formula C6H5NO6S and a molecular weight of 219.17 g/mol [1]. This compound serves as a synthetic substrate in biochemical assays, particularly for studying arylsulfatase and aryl sulfotransferase enzymes, and functions as a reactive electrophile in organic synthesis due to the electron-withdrawing nature of its nitro group [2]. Its utility is often evaluated in relation to its isomers, o-nitrophenyl sulfate and the more common p-nitrophenyl sulfate, as well as other aryl sulfate donors like 4-methylumbelliferyl sulfate and phenyl sulfate [3].

Substrate for aryl sulfatase and sulfotransferase enzyme assays
Spectral differentiation from p-nitrophenyl sulfate substrates
Meta-nitro electrophile for sulfuryl transfer mechanistic studies

Why m-Nitrophenyl Sulfate Is Non-Interchangeable


The performance of aryl sulfates as enzyme substrates or chemical donors is critically dependent on the position and nature of ring substituents, which govern leaving group ability, reaction kinetics, and detection methodology. Substituting m-nitrophenyl sulfate for its ortho- or para-isomers, or for non-nitrated phenyl sulfate, leads to quantifiable differences in hydrolysis rates, spectrophotometric properties, and enzyme recognition. As established in a 2022 study, kinetic parameters vary significantly among sulfate donors based on the structure of the leaving group [1]. Consequently, assays optimized for p-nitrophenyl sulfate (detected at ~400-405 nm) cannot simply substitute the meta-isomer without re-validating detection wavelengths and reaction kinetics [2]. This specificity underscores the necessity for precise compound selection in research and industrial applications.

Positional isomer mismatch: detection wavelength and hydrolysis kinetics differ from o- and p-nitrophenyl sulfates.
Non-nitrated phenyl sulfate: reduced leaving group ability alters enzyme recognition and reaction rates.

Quantitative Evidence for m-Nitrophenyl Sulfate


Spectrophotometric Differentiation of Nitrophenyl Isomers

In hydrolysis studies, the product m-nitrophenol is detected at specific wavelengths that are distinct from its isomers. Fendler & Fendler (1968) report that the phenoxide ion and phenol formation from m-nitrophenyl sulfate are followed at 380 nm and 350 nm, respectively. This contrasts with p-nitrophenyl sulfate, which is typically monitored at 400-405 nm, and o-nitrophenyl sulfate, monitored at 410 nm for the phenoxide ion [1]. This spectral difference is critical for assay design and multiplexing.

Detection Wavelength
Head-to-head
380 nm (phenoxide ion)
vs o-: 410 nm / p-: 403 nm
Supports spectral assay design and multiplexing.
Aqueous buffer, 25°C; phenoxide ion measurement.
Arylsulfatase assay Spectrophotometry Hydrolysis

Sulfotransferase Donor Efficiency Comparison

A 2022 study by Brodsky et al. synthesized and characterized 3-nitrophenyl sulfate as a novel sulfate donor for the aryl sulfotransferase DhAST-tag. The study directly compared its kinetic parameters with those of other commercial sulfates, including 4-nitrophenyl, 4-methylumbelliferyl, and phenyl sulfate. The results revealed large differences in donor efficiency linked to the leaving group structure [1]. This indicates that 3-nitrophenyl sulfate offers a distinct reactivity profile in sulfotransferase-catalyzed reactions, which is crucial for optimizing the synthesis of regioselectively sulfated metabolites.

Donor Efficiency
Head-to-head
Large differences (reported)
Unique leaving group profile for regioselective sulfation.
Exact parameters not in abstract; review full study.
Aryl sulfotransferase Biocatalysis Enzyme kinetics

Selective Sulfate Recognition in Competitive Assays

In a 2017 study, a tripodal thiourea receptor functionalized with 3-nitrophenyl groups demonstrated high binding affinity and strong selectivity for the sulfate anion over other anions. A competitive colorimetric assay showed that sulfate is capable of displacing bound fluoride, causing a sharp visible color change that enables naked-eye detection [1]. This property is unique to the receptor's design incorporating the 3-nitrophenyl moiety and is not a general feature of all aryl sulfates.

Sulfate Sensing
Class-level
Colorimetric detection
Demonstrates application in anion sensor research.
Receptor-dependent; class-level inference.
Anion sensing Colorimetric assay Molecular recognition

Primary Applications of m-Nitrophenyl Sulfate


Substrate for Novel Arylsulfatase Characterization

Due to its distinct detection wavelength (380 nm) compared to p-nitrophenyl sulfate (403 nm), m-nitrophenyl sulfate is an ideal secondary substrate for verifying the substrate specificity and promiscuity of newly identified or engineered arylsulfatase enzymes [1]. Using both isomers in parallel assays can provide a more complete kinetic profile.

Sulfate Donor for Regioselective Biocatalysis

As demonstrated by Brodsky et al., 3-nitrophenyl sulfate can be used as an alternative sulfate donor for PAPS-independent aryl sulfotransferases. Its different kinetic profile allows researchers to screen for and optimize the regioselective sulfation of complex natural products like flavonoids and phenolic acids, which is critical for producing authentic human metabolites [2].

Synthesis of Anion Receptors and Sensors

The 3-nitrophenyl group is a proven functional handle for developing molecular receptors with high affinity for oxoanions like sulfate. m-Nitrophenyl sulfate serves as a synthetic precursor or structural analog for designing tripodal thiourea or urea-based receptors used in colorimetric and fluorometric assays for sulfate detection in aqueous and organic media [3].

Mechanistic Probe for Sulfuryl Transfer Studies

Alongside its o- and p- isomers, m-nitrophenyl sulfate is an essential component in comparative mechanistic studies of sulfate ester hydrolysis. Its intermediate electronic properties, as defined by the meta-substitution pattern, help elucidate the influence of leaving group pKa on reaction mechanisms (e.g., dissociative vs. associative pathways) for both enzymatic and non-enzymatic sulfuryl transfer [1].

Application
Selection Property
Validation Focus
Arylsulfatase specificity profiling
Meta-isomer spectral detection window
Spectral calibration with p-nitrophenyl assays
Regioselective biocatalytic sulfation
Alternative leaving group for PAPS-independent sulfotransferases
Donor efficiency and regioselectivity screening
Anion receptor development
3-Nitrophenyl scaffold for sulfate recognition
Binding affinity and selectivity assays
Sulfuryl transfer mechanistic studies
Meta-substitution electronic effect
Hydrolysis kinetics under varied conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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